Cas no 894015-79-3 (3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea)

3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea structure
894015-79-3 structure
Product Name:3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea
CAS No:894015-79-3
MF:C21H25N3O3
MW:367.44150519371
CID:5515330
Update Time:2025-05-17

3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea
    • 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea
    • Inchi: 1S/C21H25N3O3/c1-3-15-7-5-6-8-19(15)23-21(26)22-16-13-20(25)24(14-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H2,22,23,26)
    • InChI Key: AZCBBFMZEBGIRZ-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(OCC)C=C2)C1)C(NC1=CC=CC=C1CC)=O

3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea Pricemore >>

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Additional information on 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea

Professional Introduction to Compound with CAS No. 894015-79-3 and Product Name: 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea

The compound with the CAS number 894015-79-3 and the product name 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly its urea moiety and pyrrolidinone ring, make it a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-ethoxyphenyl and 2-ethylphenyl substituents in the molecular structure of this compound contribute to its unique pharmacophoric properties, which may enhance its binding affinity to biological targets. This has led to extensive research into its potential applications in treating conditions such as inflammation, neurodegenerative disorders, and metabolic diseases.

One of the most compelling aspects of this compound is its ability to interact with specific enzymes and receptors. The 5-oxopyrrolidin-3-yl group is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain kinases and proteases. These enzymes are often implicated in the pathogenesis of various diseases, making them attractive targets for therapeutic intervention. Preliminary studies have suggested that this compound may be effective in reducing inflammation by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Moreover, the urea moiety in the molecular structure of this compound plays a crucial role in its pharmacological activity. Urea-based compounds have been widely studied for their ability to act as scaffolds for drug development due to their versatility in forming hydrogen bonds with biological targets. This property makes them particularly useful in designing molecules that can selectively interact with specific proteins or nucleic acids. The presence of both 4-ethoxyphenyl and 2-ethylphenyl substituents further enhances the compound's ability to bind to biological targets, potentially leading to improved therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of novel compounds with high accuracy. These computational tools have been instrumental in optimizing the structure of 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea for better bioavailability and reduced toxicity. By leveraging machine learning algorithms, scientists have been able to identify key structural features that contribute to the compound's potency and selectivity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity. These synthetic strategies are critical for producing enough material for preclinical studies, which are essential for evaluating the safety and efficacy of new drug candidates.

In conclusion, the compound with CAS number 894015-79-3 and product name 3-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-ethylphenyl)urea represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation in drug discovery. With ongoing research focused on optimizing its pharmacological properties, this compound has the potential to contribute to the development of novel therapies for various diseases.

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